molecular formula C6H3Cl2F2NO B12963011 2,4-Dichloro-6-(difluoromethoxy)pyridine

2,4-Dichloro-6-(difluoromethoxy)pyridine

Cat. No.: B12963011
M. Wt: 213.99 g/mol
InChI Key: APXQDNNJADNSJE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)pyridine typically involves the introduction of chlorine and difluoromethoxy groups to the pyridine ring. One common method involves the reaction of 2,4-dichloropyridine with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2,4-Dichloro-6-(trifluoromethyl)pyridine

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)pyridine is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater specificity in enzyme inhibition .

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H

InChI Key

APXQDNNJADNSJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1OC(F)F)Cl)Cl

Origin of Product

United States

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